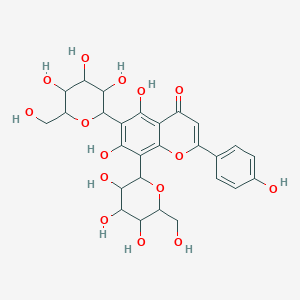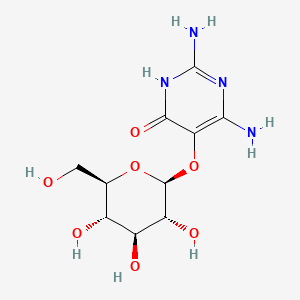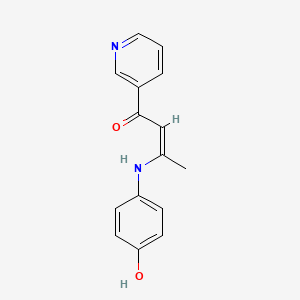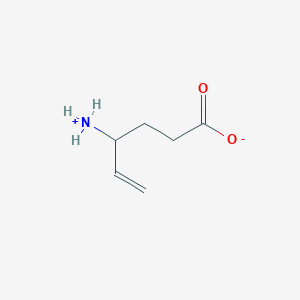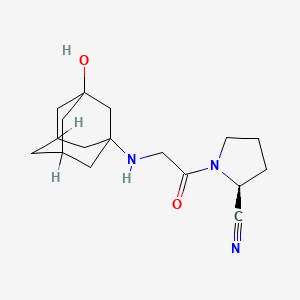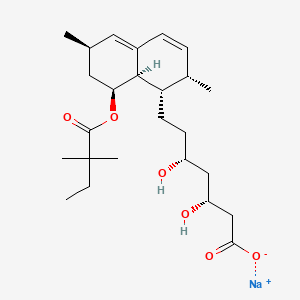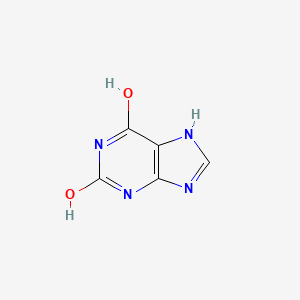
黄嘌呤
描述
Xanthine, also known as 3,7-dihydropurine-2,6-dione, is a purine base found in most human body tissues and fluids, as well as in other organisms . It is a product on the pathway of purine degradation and is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase . Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Synthesis Analysis
Xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .Molecular Structure Analysis
The molecular structure of Xanthine consists of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 .Chemical Reactions Analysis
Xanthine is involved in various chemical reactions. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The methylated xanthine compounds caffeine, theobromine, and theophylline and their derivatives are used in medicine for their bronchodilator effects .Physical And Chemical Properties Analysis
Xanthine is a white solid with a molar mass of 152.11 g/mol . It has a density of 1.6±0.1 g/cm3 . It is soluble in water at a concentration of 1 g/14.5 L at 16 °C and 1 g/1.4 L at 100 °C .科学研究应用
Anti-Alzheimer’s and Anti-Parkinsonism
- Application Summary : Xanthine and its derivatives have been developed as potential treatments for neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
- Methods of Application : While the exact methods of application vary, they generally involve the synthesis of xanthine derivatives and their administration in experimental models of these diseases .
- Results : The results have shown promise, with some derivatives demonstrating neuroprotective effects .
Anti-Cancer
- Application Summary : Xanthine derivatives have been explored for their potential anti-cancer properties .
- Methods of Application : This typically involves the synthesis of specific xanthine derivatives and their testing in various cancer cell lines .
- Results : While results vary depending on the specific derivative and cancer type, some xanthine derivatives have shown potential in inhibiting cancer cell growth .
Anti-Asthmatic
- Application Summary : Xanthine derivatives have been used as bronchodilators, making them useful in the treatment of conditions like asthma .
- Methods of Application : These compounds are typically administered as inhalants or oral medications .
- Results : They have been found to effectively relax the airways, improving symptoms in individuals with asthma .
Anti-Diabetic
- Application Summary : Xanthine and its derivatives have been investigated for their potential anti-diabetic effects .
- Methods of Application : This usually involves the administration of these compounds in models of diabetes .
- Results : Some xanthine derivatives have shown potential in improving glucose metabolism .
Anti-Depressant and Anxiolytic
- Application Summary : Xanthine derivatives have been studied for their potential use in treating conditions like depression and anxiety .
- Methods of Application : This typically involves the administration of these compounds in experimental models of these conditions .
- Results : Some derivatives have demonstrated potential in alleviating symptoms of depression and anxiety .
Salinity Tolerance in Plants
- Application Summary : The exogenous application of xanthine has been found to enhance the resistance of apple plants to salinity stress .
- Methods of Application : This involves the external application of xanthine and uric acid to the plants .
- Results : The application of these compounds was found to enhance the plants’ ability to scavenge reactive oxygen species and maintain ion homeostasis, thereby improving their tolerance to salinity stress .
Analgesic and Anti-Inflammatory
- Application Summary : Xanthine derivatives have been studied for their potential use in treating pain and inflammation .
- Methods of Application : This typically involves the administration of these compounds in experimental models of pain and inflammation .
- Results : Some derivatives have demonstrated potential in alleviating symptoms of pain and inflammation .
Diuretic
- Application Summary : Xanthine derivatives have been used as diuretics, which increase the amount of urine produced by the kidneys .
- Methods of Application : These compounds are typically administered orally .
- Results : They have been found to effectively increase urine output, helping to remove excess fluid from the body .
Anti-Epileptic
- Application Summary : Xanthine and its derivatives have been investigated for their potential anti-epileptic effects .
- Methods of Application : This usually involves the administration of these compounds in models of epilepsy .
- Results : Some xanthine derivatives have shown potential in reducing the frequency and severity of seizures .
Anti-Tuberculosis
- Application Summary : Xanthine derivatives have been studied for their potential use in treating tuberculosis .
- Methods of Application : This typically involves the administration of these compounds in experimental models of tuberculosis .
- Results : Some derivatives have demonstrated potential in inhibiting the growth of Mycobacterium tuberculosis .
Anti-Microbial
- Application Summary : Xanthine and its derivatives have been investigated for their potential antimicrobial effects .
- Methods of Application : This usually involves the administration of these compounds in models of various bacterial and fungal infections .
- Results : Some xanthine derivatives have shown potential in inhibiting the growth of various microorganisms .
Sirtuin Inhibitors
- Application Summary : Xanthine derivatives have been studied for their potential use as sirtuin inhibitors .
- Methods of Application : This typically involves the administration of these compounds in experimental models studying the role of sirtuins .
- Results : Some derivatives have demonstrated potential in inhibiting the activity of sirtuins, proteins involved in cellular regulation .
Ligands of Adenosine Receptor Subtypes
- Application Summary : Xanthine derivatives have been used as ligands for adenosine receptor subtypes .
- Methods of Application : This typically involves the synthesis of specific xanthine derivatives and their testing in various experimental models .
- Results : Some xanthine derivatives have shown potential in binding to adenosine receptor subtypes .
Anti-Cockroach Pesticide
- Application Summary : Xanthine combined with its isomer oxypurinol forms an anti-cockroach pesticide that doesn’t harm humans .
- Methods of Application : This involves the synthesis of a compound from xanthine and oxypurinol and its application in areas infested with cockroaches .
- Results : The application of this compound has been found to effectively control cockroach populations without causing harm to humans .
Synthesis of Various Pharmacologically Active Scaffolds
- Application Summary : The xanthine scaffold can act as a basic framework for numerous pharmacologically active scaffolds .
- Methods of Application : This involves the chemical modification of the xanthine scaffold to create various pharmacologically active compounds .
- Results : This approach has led to the development of a wide range of pharmacologically active compounds .
未来方向
The future of xanthine research is promising. The molecule has been on the forefront of attention, as it is a basic framework of a large number of alkaloids . The information generated in recent research has suggested fragment-based drug design (FBDD) and molecular hybridization techniques to be most suitable for development of desired xanthine oxidase inhibitors .
属性
IUPAC Name |
3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVTYWOQMYALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Record name | xanthine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xanthine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035120 | |
| Record name | Xanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | Xanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |
| Record name | Xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthine | |
CAS RN |
69-89-6 | |
| Record name | Xanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | xanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-2(3H),6(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVZ07U9S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


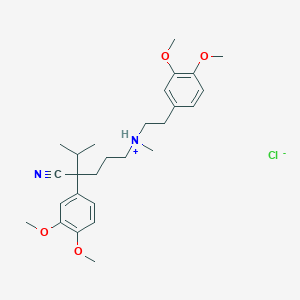
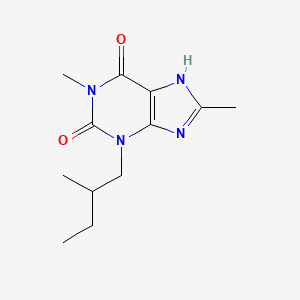
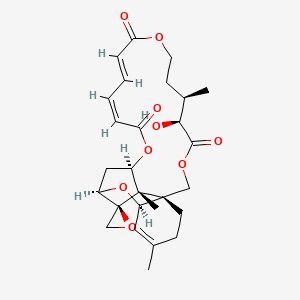
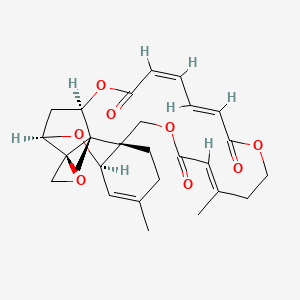
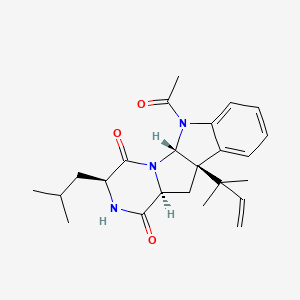
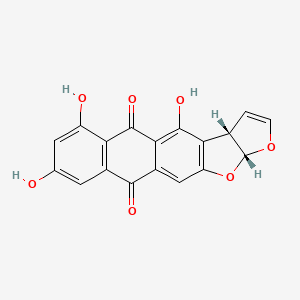
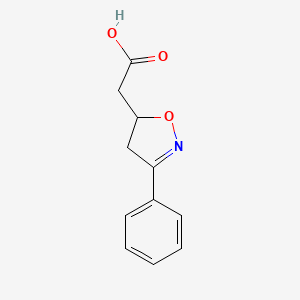
![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
